9,10-Dichlorophenanthrene

Übersicht

Beschreibung

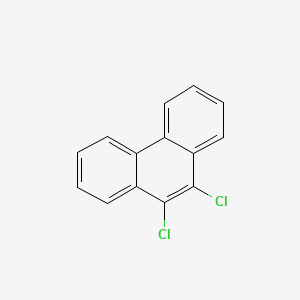

9,10-Dichlorophenanthrene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H8Cl2 . It is a derivative of phenanthrene, where two chlorine atoms are substituted at the 9th and 10th positions of the phenanthrene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9,10-Dichlorophenanthrene can be synthesized through several methods, including:

Halogenation of Phenanthrene: This involves the direct chlorination of phenanthrene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).

Electrophilic Substitution: Another method involves the electrophilic substitution of phenanthrene with chlorine in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 9,10-Dichlorophenanthrene can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles such as hydroxide ions (OH-), amines, etc.

Major Products:

Oxidation: Diphenic acid

Reduction: Dihydro derivatives

Substitution: Various substituted phenanthrene derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity Against SARS-CoV-2

Recent research has highlighted the potential of 9,10-dichlorophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. A study identified several derivatives that exhibited potent inhibitory activity, with two compounds (C1 and C2) showing IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively. These compounds were further characterized by their metabolic stability in human plasma and liver microsomes, indicating their potential as orally administered antiviral agents .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| C1 | 1.55 ± 0.21 | Mixed inhibition |

| C2 | 1.81 ± 0.17 | Mixed inhibition |

| A5 | 6.44 | Competitive inhibition |

Environmental Science

Atmospheric Degradation Studies

This compound has been studied for its atmospheric degradation mechanisms initiated by hydroxyl radicals. The compound's atmospheric lifetime was estimated to be approximately 5.05 days, with significant transformation products including chlorophenanthrols and diones being identified through quantum chemistry calculations . This research is crucial for understanding the environmental impact and degradation pathways of chlorinated polycyclic aromatic hydrocarbons.

Table 2: Atmospheric Transformation Products of this compound

| Product Type | Examples |

|---|---|

| Ring-retaining compounds | Chlorophenanthrols |

| Ring-opening compounds | Diones, aldehydes |

| Nitro derivatives | Nitro-9,10-dichlorophenanthrene |

| Epoxides | Various epoxide forms |

Material Science

Heavy Atom Effect Studies

In material science, the heavy atom effect of this compound has been investigated using photomagnetic double resonance techniques. The study focused on the spin-orbit coupling mechanisms that influence the radiative rates and intersystem crossing rates in chlorinated aromatic compounds . Understanding these effects is vital for developing materials with specific optical properties.

Case Studies

Case Study: Antiviral Development

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their antiviral properties against SARS-CoV-2. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their inhibitory efficacy against the virus . This work not only provides insights into drug design but also highlights the importance of chlorinated compounds in developing new therapeutics.

Case Study: Environmental Impact Assessment

Another significant study assessed the environmental persistence and degradation pathways of this compound in atmospheric conditions. The findings underscored the compound's potential ecological risks due to its persistence and toxicity profiles, prompting further investigation into its environmental fate and transport mechanisms .

Wirkmechanismus

The mechanism of action of 9,10-Dichlorophenanthrene involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. Additionally, the chlorine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

9,10-Dibromophenanthrene: Similar to 9,10-Dichlorophenanthrene but with bromine atoms instead of chlorine.

9,10-Diiodophenanthrene: Contains iodine atoms at the 9th and 10th positions.

9,10-Difluorophenanthrene: Contains fluorine atoms at the 9th and 10th positions.

Uniqueness: this compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological molecules. The chlorine atoms also influence the compound’s physical properties, such as melting point and solubility, making it distinct from its brominated, iodinated, and fluorinated counterparts .

Biologische Aktivität

9,10-Dichlorophenanthrene (9,10-Cl₂Phe) is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has garnered attention due to its biological activity and potential environmental impact. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenanthrene backbone with two chlorine substituents at the 9 and 10 positions. This structural configuration significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Oxidative Stress Response : 9,10-Cl₂Phe can induce oxidative stress in cells, leading to cellular damage and apoptosis. This is particularly relevant in the context of cancer biology, where oxidative stress can promote tumorigenesis.

- Signal Transduction Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival, potentially influencing cancer cell behavior.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Antitumor Activity : Studies indicate that 9,10-Cl₂Phe can inhibit the proliferation of cancer cells by inducing apoptosis. Its cytotoxic properties are comparable to other known antitumor agents.

- Mechanistic Studies : Molecular docking studies have shown that 9,10-Cl₂Phe interacts with DNA and proteins, affecting critical cellular processes such as replication and transcription.

Environmental Impact

As a ClPAH, this compound poses environmental concerns due to its persistence and potential toxicity. The compound's atmospheric degradation has been studied extensively:

- Atmospheric Oxidation : The oxidation of 9,10-Cl₂Phe by hydroxyl radicals (OH) leads to various degradation products including chlorophenanthrols and quinones. The overall rate constant for this reaction is approximately at standard conditions .

- Environmental Persistence : The atmospheric lifetime of 9,10-Cl₂Phe has been estimated to be around 5 days, indicating its potential for long-term environmental accumulation .

Case Studies and Research Findings

A selection of studies highlights the biological activity and environmental implications of this compound:

Eigenschaften

IUPAC Name |

9,10-dichlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJFGZPCLSPUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169212 | |

| Record name | Phenanthrene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17219-94-2 | |

| Record name | 9,10-Dichlorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017219942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DICHLOROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2C78P8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9,10-Dichlorophenanthrene in environmental science?

A: this compound belongs to a group of chemicals known as chlorinated polycyclic aromatic hydrocarbons (ClPAHs). These compounds are considered environmental pollutants and are often detected in urban air samples. [, ] Understanding their behavior in the atmosphere is crucial due to their potential risks to human health and the ecosystem.

Q2: What influences the atmospheric levels of this compound?

A: Seasonal variations and the origin of particulate matter significantly influence the atmospheric concentrations of this compound. [] Studies have shown that levels tend to be higher during winter compared to summer, likely due to differences in emission sources and atmospheric conditions.

Q3: What can you tell us about the photostability of this compound?

A: While specific data on the photostability of this compound is limited in the provided research, studies suggest it might follow a similar degradation pattern as other ClPAHs, like chlorophenanthrenes and 7-chlorobenz[a]anthracene. [] These compounds degrade via a process involving the initial removal of chlorine atoms followed by oxidative degradation. Understanding the photostability of this compound is crucial for predicting its fate and persistence in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.